molecular formula C7H7BrFNO B2511626 2-Bromo-3-fluoro-6-methoxyaniline CAS No. 1698500-38-7

2-Bromo-3-fluoro-6-methoxyaniline

Cat. No.: B2511626
CAS No.: 1698500-38-7
M. Wt: 220.041
InChI Key: SJKYZUYDFHUHAQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-6-methoxyaniline can be synthesized through several methods. One common method involves the bromination and fluorination of 6-methoxyaniline. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-fluoro-6-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological processes.

    Medicine: The compound may be used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-6-methoxyaniline is unique due to its specific substitution pattern, which can influence its reactivity and properties in chemical reactions. The presence of both bromine and fluorine atoms, along with the methoxy group, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKYZUYDFHUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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